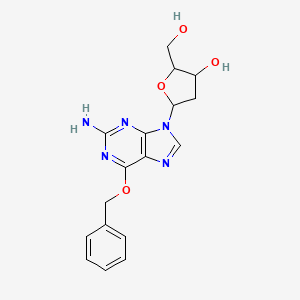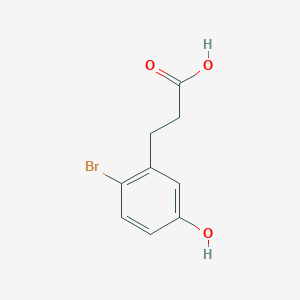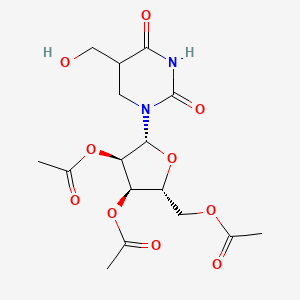![molecular formula C50H54Fe3N2P2 B12325279 1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organometallic compound It features a ferrocene backbone with phosphino and dimethylaminoethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves multi-step organic synthesis techniques. The process may include:
Formation of the ferrocene backbone: This can be achieved through the reaction of cyclopentadienyl anions with iron(II) salts.
Introduction of phosphino groups: This step might involve the reaction of the ferrocene derivative with chlorophosphines under controlled conditions.
Attachment of dimethylaminoethyl groups: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds are less common due to the intricate and sensitive nature of the synthesis. advancements in automated synthesis and purification techniques may facilitate larger-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as ferric chloride or ceric ammonium nitrate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: Organometallic compounds are explored for their potential in drug design, particularly in targeting specific biological pathways.
Biochemical Research: The compound can be used as a probe to study biochemical processes involving metal ions.
Industry
Sensors: Its redox properties make it suitable for use in electrochemical sensors.
Electronics: The compound’s electronic characteristics can be harnessed in the development of advanced electronic devices.
Mécanisme D'action
The mechanism of action of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves its interaction with molecular targets through its ferrocene core and functional groups. The ferrocene core can undergo redox reactions, while the phosphino and dimethylaminoethyl groups can participate in coordination and binding interactions with various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely studied ligand in catalysis.
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}methylphosphino}ferrocene: A similar compound with a methyl group instead of a phenyl group.
Propriétés
Formule moléculaire |
C50H54Fe3N2P2 |
|---|---|
Poids moléculaire |
912.5 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/q2*-2;2*-1;3*+2 |
Clé InChI |
HZMMBYQKINSWIT-UHFFFAOYSA-N |
SMILES canonique |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


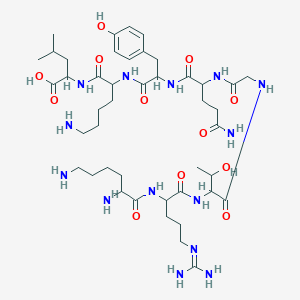
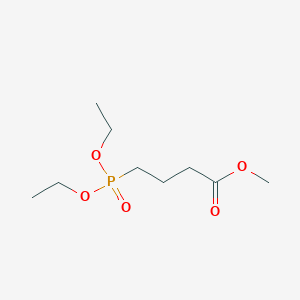
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
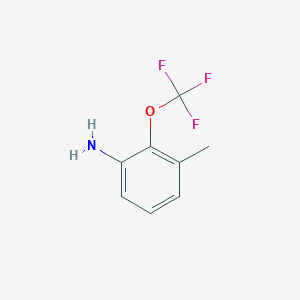
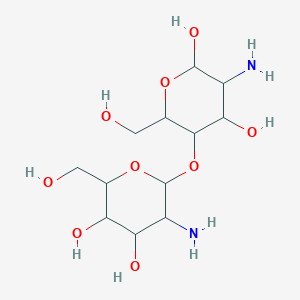
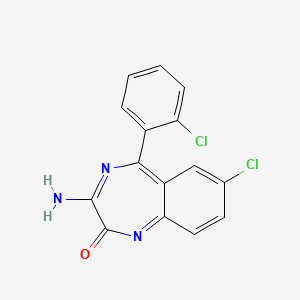
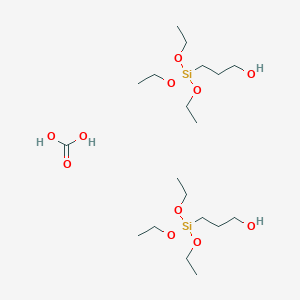

![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
